molecular formula C22H28O4 B12562444 Diethyl 2-(naphthalen-1-yl)octanedioate CAS No. 183965-14-2

Diethyl 2-(naphthalen-1-yl)octanedioate

Cat. No.: B12562444
CAS No.: 183965-14-2
M. Wt: 356.5 g/mol
InChI Key: UOZKESVMCRPJET-UHFFFAOYSA-N
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Description

Diethyl 2-(naphthalen-1-yl)octanedioate is an organic compound characterized by the presence of a naphthalene ring attached to an octanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(naphthalen-1-yl)octanedioate typically involves the esterification of 2-(naphthalen-1-yl)octanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(naphthalen-1-yl)octanedioate undergoes several types of chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Diethyl 2-(naphthalen-1-yl)octanediol.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Diethyl 2-(naphthalen-1-yl)octanedioate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Diethyl 2-(naphthalen-1-yl)octanedioate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

  • Diethyl 2-(naphthalen-2-yl)octanedioate
  • Diethyl 2-(naphthalen-1-yl)hexanedioate
  • Diethyl 2-(naphthalen-2-yl)hexanedioate

Comparison: Diethyl 2-(naphthalen-1-yl)octanedioate is unique due to its specific structural configuration, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

183965-14-2

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

diethyl 2-naphthalen-1-yloctanedioate

InChI

InChI=1S/C22H28O4/c1-3-25-21(23)16-7-5-6-14-20(22(24)26-4-2)19-15-10-12-17-11-8-9-13-18(17)19/h8-13,15,20H,3-7,14,16H2,1-2H3

InChI Key

UOZKESVMCRPJET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC(C1=CC=CC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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